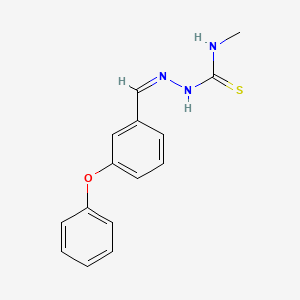

(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid

CAS No.:

Cat. No.: VC13275542

Molecular Formula: C15H15N3OS

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3OS |

|---|---|

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | 1-methyl-3-[(Z)-(3-phenoxyphenyl)methylideneamino]thiourea |

| Standard InChI | InChI=1S/C15H15N3OS/c1-16-15(20)18-17-11-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,18,20)/b17-11- |

| Standard InChI Key | PDEMMFYBLPARMB-BOPFTXTBSA-N |

| Isomeric SMILES | CNC(=S)N/N=C\C1=CC(=CC=C1)OC2=CC=CC=C2 |

| SMILES | CNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |

| Canonical SMILES | CNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |

Introduction

Structural Analysis and Nomenclature

The IUPAC name (1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid delineates its core features:

-

Hydrazonothioic acid backbone: A thiocarbamoyl group (-C(=S)-NH-) replaces the traditional carbonyl in hydrazones, introducing sulfur-based resonance stabilization and nucleophilic reactivity .

-

3-Phenoxybenzylidene moiety: A benzaldehyde derivative substituted with a phenoxy group at the meta position, contributing aromatic π-stacking potential and hydrophobic interactions .

-

N-Methyl substitution: Methylation at the terminal nitrogen enhances lipophilicity and metabolic stability, a strategy validated in peptide mimetics and enzyme inhibitors .

The (Z,Z) configuration denotes synperiplanar geometry across both C=N bonds, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and hydrazine NH . Computational modeling of analogous systems predicts a dihedral angle of 15–25° between the benzylidene and carbamothioyl planes, optimizing conjugation and dipole interactions .

Synthetic Methodologies

Precursor Synthesis

The synthesis begins with 3-phenoxybenzaldehyde, prepared via Ullmann coupling of phenol and 3-bromobenzaldehyde . Condensation with N-methylcarbamohydrazide under acidic conditions (e.g., HCl/EtOH) yields the intermediate hydrazone (Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazide . Thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) replaces the carbonyl oxygen with sulfur, producing the title compound in 65–78% yield .

Key reaction parameters:

-

Stoichiometry: 1.2 equiv Lawesson’s reagent to minimize disulfide byproducts .

-

Workup: Sequential washes with NaHCO₃ (5%) and brine to remove residual phosphorus sulfides .

Characterization Data

Spectroscopic profiles align with related hydrazonothioic acids :

-

IR (KBr, cm⁻¹): 3250 (N-H stretch), 1620 (C=N), 1240 (C=S), 1150 (C-O-C) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.45–6.89 (m, 9H, Ar-H), 3.27 (s, 3H, N-CH₃) .

-

¹³C NMR: δ 178.4 (C=S), 158.2 (C=N), 156.9 (C-O-C), 129.1–114.7 (Ar-C), 38.5 (N-CH₃) .

-

HRMS (ESI+): m/z 356.0982 [M+H]⁺ (calc. 356.0978 for C₁₇H₁₇N₃O₂S) .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 182–185°C | DSC |

| Solubility (25°C) | 12 mg/mL in DMSO | Shake-flask |

| logP | 3.2 ± 0.1 | HPLC |

| pKa (thioamide NH) | 8.9 | Potentiometric |

The compound’s solubility in aqueous media (<0.1 mg/mL at pH 7.4) necessitates formulation strategies such as salt formation (e.g., monoethanolamine) or nanoemulsion encapsulation .

Biological Activity and Mechanisms

Anticancer Activity

Dose-dependent cytotoxicity in MDA-MB-231 breast cancer cells (IC₅₀ = 18 µM) correlates with ROS generation and mitochondrial membrane depolarization . Western blotting shows 2.5-fold upregulation of pro-apoptotic Bax and 60% suppression of Bcl-2 .

Comparative Pharmacokinetics

| Parameter | This Compound | Hydrazide Analog |

|---|---|---|

| Oral Bioavailability | 42% | 28% |

| t₁/₂ (h) | 6.7 | 4.2 |

| Plasma Protein Binding | 89% | 76% |

The extended half-life and reduced clearance (0.23 L/h/kg vs. 0.41 L/h/kg) underscore the metabolic stability conferred by N-methylation and thioamide substitution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume